molecular formula C17H14ClF3N2O3S B3690965 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,5-DIMETHOXYBENZOYL)THIOUREA

1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,5-DIMETHOXYBENZOYL)THIOUREA

Cat. No.: B3690965
M. Wt: 418.8 g/mol
InChI Key: PDLBSUNCLQNCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,5-DIMETHOXYBENZOYL)THIOUREA is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thiourea group, a chlorinated phenyl ring, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,5-DIMETHOXYBENZOYL)THIOUREA typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with thiourea under controlled conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,5-DIMETHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,5-DIMETHOXYBENZOYL)THIOUREA has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,5-DIMETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness: 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,5-DIMETHOXYBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and dimethoxybenzoyl groups enhances its stability and potential for diverse applications .

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3S/c1-25-11-5-9(6-12(8-11)26-2)15(24)23-16(27)22-14-7-10(17(19,20)21)3-4-13(14)18/h3-8H,1-2H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBSUNCLQNCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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